tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 140867-96-5
VCID: VC4388827
InChI: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

CAS No.: 140867-96-5

Cat. No.: VC4388827

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate - 140867-96-5

Specification

CAS No. 140867-96-5
Molecular Formula C14H18N2O2
Molecular Weight 246.31
IUPAC Name tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3
Standard InChI Key ORLDPIQSTMUUAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2

Introduction

Synthesis and Structural Characterization

Microwave-Assisted Synthesis

A one-pot microwave-assisted method enables efficient synthesis of tert-butyl pyrazoline carboxylates. For example, 1,4-diphenylbut-3-yne-1,2-dione reacts with tert-butyl carbazate in 1,4-dioxane and 2-methoxyethanol under argon at 100°C for 24 hours, yielding tert-butyl 5-benzoyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate in 67% yield . Microwave irradiation enhances reaction rates and reduces side products compared to conventional heating .

Organocatalytic Methods

Triazabicyclodecene (TBD) catalyzes the cyclocondensation of chalcones with acylhydrazines in acetonitrile at 60°C, producing 1-acyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is obtained in 79% yield under these conditions . This method avoids metal catalysts, aligning with green chemistry principles .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key Advantage
Microwave-assisted 100°C, 24 h, argon atmosphere67Rapid, high purity
TBD-organocatalyzed 60°C, 24 h, acetonitrile79Metal-free, scalable
Conventional thermal Reflux in ethanol, 3 h65–70Low-cost reagents

Structural Analysis

X-ray crystallography reveals a non-planar pyrazoline ring with dihedral angles of 14.71° (relative to the bromophenyl group) and 80.41° (relative to the fluorophenyl group) in analogous compounds . The tert-butyl group adopts a sterically shielded conformation, stabilizing the carbamate moiety against hydrolysis . Hydrogen bonding between N–H···F and C–H···Br interactions further stabilizes the crystal lattice .

Physicochemical Properties

Molecular Properties

  • Molecular Formula: C₁₄H₁₈N₂O₂

  • Molecular Weight: 246.30 g/mol

  • SMILES: CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2

  • Solubility: Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) .

Spectral Data

  • ¹H NMR (CDCl₃): δ 3.22 (dd, J = 5.0, 17.7 Hz, 1H, CH₂), 3.81 (dd, J = 11.8, 17.7 Hz, 1H, CH₂), 5.83 (dd, J = 5.0, 11.8 Hz, 1H, CH), 7.26–7.52 (m, aromatic protons) .

  • IR (KBr): 1656 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazoline) .

Applications in Medicinal Chemistry

PDE5 Inhibition

Trisubstituted pyrazolines, including tert-butyl carboxylate derivatives, exhibit potent phosphodiesterase 5 (PDE5) inhibitory activity. Compound 22 (structurally analogous to tert-butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate) shows an IC₅₀ of 8.4 μM, outperforming celecoxib (IC₅₀ = 37 μM) while lacking cyclooxygenase-2 (COX-2) inhibition . The carboxylic acid moiety at the 1-position enhances PDE5 binding affinity by interacting with the enzyme’s catalytic domain .

Antimicrobial and Antidepressant Activity

N¹-Thiocarbamoyl pyrazolines demonstrate dose-dependent antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Additionally, these compounds inhibit monoamine oxidase A (MAO-A) with IC₅₀ values of 0.12–0.45 μM, suggesting potential as antidepressants .

ParameterSpecification
Storage Temperature2–8°C, inert atmosphere
StabilityStable under argon; moisture-sensitive
DisposalIncinerate per local regulations

Future Directions

Further research should explore:

  • Structure-Activity Optimization: Modifying the phenyl and tert-butyl groups to enhance PDE5 selectivity over other phosphodiesterase isoforms .

  • Toxicological Studies: Assessing chronic toxicity and metabolic pathways in preclinical models.

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability for CNS applications .

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